molecular formula C17H24N2O2 B11838629 2-Cbz-2,8-diazaspiro[5.5]undecane

2-Cbz-2,8-diazaspiro[5.5]undecane

Cat. No.: B11838629
M. Wt: 288.4 g/mol
InChI Key: CRZQOAJRKFXVGE-UHFFFAOYSA-N
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Description

2-Cbz-2,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged scaffold in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-2,8-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes, including the use of protecting groups to ensure the selective formation of the desired spirocyclic structure. The process often requires optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cbz-2,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Cbz-2,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cbz-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cbz-2,8-diazaspiro[5.5]undecane is unique due to its specific combination of nitrogen atoms and the spirocyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in the design of new bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c20-16(21-12-15-6-2-1-3-7-15)19-11-5-9-17(14-19)8-4-10-18-13-17/h1-3,6-7,18H,4-5,8-14H2

InChI Key

CRZQOAJRKFXVGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CNC1

Origin of Product

United States

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